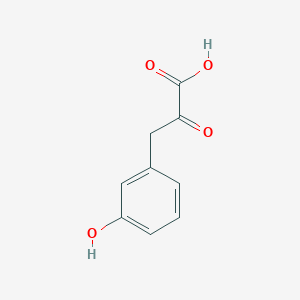

3-(3-Hydroxyphenyl)-2-oxopropanoic acid

Description

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWALDMLUDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biochemical Transformations of 3 3 Hydroxyphenyl 2 Oxopropanoic Acid

Endogenous Formation Pathways in Mammalian Metabolism

The formation of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid, also known as m-hydroxyphenylpyruvic acid, is intrinsically linked to the breakdown of aromatic amino acids within the body. nih.gov

The primary precursor molecules for the endogenous synthesis of this compound are the aromatic amino acids, principally phenylalanine and tyrosine. nih.govfrontiersin.org The catabolic pathway of these amino acids serves as the foundational route for its generation. nih.govencyclopedia.pub

In the metabolic cascade, phenylalanine is first hydroxylated to form tyrosine, a reaction catalyzed by phenylalanine hydroxylase. creative-proteomics.comresearchgate.net Tyrosine then undergoes transamination, a process involving the transfer of an amino group, to yield 4-hydroxyphenylpyruvic acid. While this is the major pathway, alternative or minor metabolic routes can lead to the formation of the meta-isomer, this compound. This can occur through the metabolism of m-tyrosine (3-hydroxy-phenylalanine), an isomer of tyrosine that can be formed endogenously or derived from dietary sources.

As an intermediary metabolite, this compound represents a node in the complex web of aromatic amino acid metabolism. nih.gov The degradation pathways of phenylalanine and tyrosine are crucial for energy production, as their carbon skeletons can be converted into intermediates of the citric acid cycle. libretexts.orgkhanacademy.org The formation and subsequent catabolism of hydroxylated phenylpyruvic acids are essential steps in this process. The presence of this compound can be indicative of the metabolic flux through alternative aromatic amino acid breakdown pathways.

Enzymatic Conversions and Catalytic Specificity Studies

The transformation of this compound is governed by specific enzymes that catalyze its conversion into various downstream metabolites.

Aminotransferases, also known as transaminases, are a class of enzymes that play a pivotal role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to an α-keto acid. nih.gov The formation of this compound from its corresponding amino acid precursor, m-tyrosine, is a classic example of a reaction mediated by an aminotransferase. These enzymes exhibit varying degrees of substrate specificity. While aspartate aminotransferase and alanine (B10760859) aminotransferase are well-known, other aminotransferases can act on aromatic amino acids. nih.govnih.gov Research has shown that various aminotransferases can utilize prephenate, an analog of phenylpyruvate, suggesting a broad specificity that can accommodate related aromatic keto acids. nih.gov

Following its formation, this compound can be further metabolized through decarboxylation and hydroxylation reactions. Decarboxylation involves the removal of a carboxyl group. For instance, hydroxymandelate synthase is an enzyme that can convert 3-aryl pyruvates via decarboxylation. researchgate.net This suggests a potential pathway for the conversion of this compound.

Hydroxylation, the addition of a hydroxyl group, is another key transformation. The family of pterin-dependent aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase and tyrosine hydroxylase, are responsible for such reactions. researchgate.net These enzymes are crucial in modifying aromatic rings and directing metabolites into different pathways.

Research into Catabolic Routes and Metabolite Derivations

The breakdown of this compound leads to the formation of several other metabolites. A significant catabolic route involves its conversion to 3-(3-hydroxyphenyl)propionic acid. This metabolite has been detected in studies investigating the microbial metabolism of flavonoids, where it is formed by gut microflora. nih.govresearchgate.net The reduction of the keto group and subsequent modifications lead to this and other related phenolic acids.

Occurrence and Distribution in Biological Research Models

Identification in Human Biofluids: Cerebrospinal Fluid Analysis

Cerebrospinal fluid (CSF) analysis is a critical tool in neuroscience research, providing a window into the biochemical environment of the central nervous system. Metabolomic profiling of CSF can reveal biomarkers for various neurological conditions. In the context of identifying novel metabolites, a pilot study employing a targeted and non-targeted metabolomic evaluation of human CSF successfully identified the presence of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid, referred to in the study as 3-HPPU.

The research utilized liquid chromatography-mass spectrometry (LC-MS) techniques to analyze CSF samples from a cohort of patients in the early phase of schizophrenia and a control group. While the compound was successfully identified, it was not quantified in this particular study, and therefore is designated as "Identified but Not Quantified" (IDNQ). The table below summarizes the findings related to this compound from the study.

| Compound Name | Abbreviation | Identification Status in Human CSF |

| This compound | 3-HPPU | Identified but Not Quantified (IDNQ) |

Table 1: Identification of this compound in Human Cerebrospinal Fluid

This identification is a crucial first step in understanding the potential relevance of this compound in the context of central nervous system biochemistry. However, the lack of quantitative data means that its concentration and potential variations in different physiological or pathological states remain to be determined by future research.

Detection in Other Mammalian Biological Matrices under Controlled Conditions

While the presence of this compound has been noted in human CSF, comprehensive data regarding its detection in other mammalian biological matrices under controlled experimental conditions are not extensively available in the current scientific literature. Research has more broadly focused on related phenolic compounds and aromatic amino acid metabolites. For instance, studies have investigated the metabolism of phenylalanine and tyrosine by gut microbiota, leading to the formation of various phenolic acids that are subsequently absorbed and distributed in the host. acs.orgnih.govnih.gov

However, specific and direct detection of this compound in matrices such as plasma, urine, or tissues from controlled mammalian studies is not well-documented in the available research. The table below reflects the current state of knowledge based on the performed literature search.

| Biological Matrix | Animal Model | Detection Status of this compound |

| Plasma/Serum | Not Specified | No data available |

| Urine | Not Specified | No data available |

| Tissues (e.g., liver, brain) | Not Specified | No data available |

Table 2: Detection of this compound in Other Mammalian Biological Matrices

The absence of data in this area highlights a significant gap in the understanding of the systemic distribution and metabolism of this compound. Further research, likely employing advanced analytical techniques such as high-resolution mass spectrometry, is required to investigate its presence and kinetics in various mammalian biological fluids and tissues under controlled conditions.

Investigations into Cellular and Subcellular Localization

The biological function of a metabolite is intrinsically linked to its location within a cell. Investigations into the cellular and subcellular localization of this compound are essential for elucidating its potential roles in cellular metabolism and signaling. As of the current body of scientific literature, there are no specific studies that have directly investigated the cellular uptake, distribution, or subcellular compartmentalization of this compound.

General research into the cellular uptake of phenolic acids indicates that various transport mechanisms are involved, and their distribution within the cell can be influenced by their physicochemical properties. researchgate.net Furthermore, techniques for subcellular fractionation and metabolomics are established methodologies that could be applied to determine the localization of this compound. frontiersin.orgnih.gov However, such focused studies on this compound have not been reported.

| Cellular/Subcellular Compartment | Research Model | Localization Status of this compound |

| Cytosol | Not Specified | No data available |

| Mitochondria | Not Specified | No data available |

| Nucleus | Not Specified | No data available |

| Other Organelles | Not Specified | No data available |

Table 3: Investigations into Cellular and Subcellular Localization of this compound

The lack of empirical data on the cellular and subcellular distribution of this compound underscores a critical area for future research. Understanding where this molecule resides within the cell will provide valuable clues about its metabolic origins and potential biological functions.

Methodological Approaches for Academic Investigation of 3 3 Hydroxyphenyl 2 Oxopropanoic Acid

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating 3-(3-Hydroxyphenyl)-2-oxopropanoic acid from complex biological samples such as urine or plasma. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of polar, non-volatile compounds like this compound. This technique allows for the direct analysis of aqueous samples with minimal preparation, often involving a simple protein precipitation step. nih.gov

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are employed for separation. Reversed-phase chromatography is typically the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, starting with a high concentration of aqueous solvent and gradually increasing the organic solvent (e.g., methanol (B129727) or acetonitrile) concentration, is used to effectively separate the analyte from other matrix components. nih.gov Formic acid is often added to the mobile phase to improve peak shape and enhance ionization efficiency. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) is then used for quantification, employing modes such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. thermofisher.comresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 195.03 (for [M-H]⁻) |

| Product Ions (Q3) | Hypothetical transitions: e.g., m/z 151.04 (loss of CO₂), m/z 123.04 (loss of CO₂ + CO) |

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for metabolomic analysis, known for its high chromatographic resolution and extensive, standardized spectral libraries. rupahealth.com However, due to the low volatility and high polarity of this compound, direct analysis is not feasible. A chemical derivatization step is required to convert the polar functional groups (carboxylic acid, hydroxyl, and ketone) into more volatile and thermally stable analogues. nist.gov

A common derivatization strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nist.gov This process significantly increases the volatility of the analyte, allowing it to be analyzed by GC.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column, typically with a nonpolar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation, producing a characteristic mass spectrum that serves as a chemical fingerprint for the compound. docbrown.info This fragmentation pattern can be used for definitive identification by comparing it to spectral libraries. nist.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, ramp to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectroscopic Techniques for Structural Characterization and Quantification

While chromatography-mass spectrometry is excellent for separation and detection, other spectroscopic techniques are often required for unambiguous structural confirmation and for quantification in complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. researchgate.net For this compound, one-dimensional (1D) ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments like COSY and HMBC, can be used to confirm the connectivity of all atoms in the molecule. bmrb.io

In metabolomics research, NMR is particularly valuable for its ability to quantify multiple metabolites simultaneously in biological samples like urine without the need for chromatographic separation or chemical derivatization. researchgate.net The signal intensity of a specific resonance is directly proportional to the molar concentration of the analyte, allowing for accurate quantification when an internal standard of known concentration is used. researchgate.net Though less sensitive than MS, the high reproducibility and quantitative nature of NMR make it a vital tool in metabolic profiling. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂- | ¹H NMR | ~3.2 - 3.4 | Singlet |

| Aromatic C-H | ¹H NMR | ~6.7 - 7.2 | Multiplets |

| -COOH | ¹H NMR | ~12.0 - 13.0 | Broad Singlet |

| -CH₂- | ¹³C NMR | ~40 - 45 | - |

| Aromatic C | ¹³C NMR | ~115 - 160 | - |

| C=O (Keto) | ¹³C NMR | ~190 - 195 | - |

| C=O (Acid) | ¹³C NMR | ~170 - 175 | - |

*Note: These are estimated values and can vary based on solvent and pH.*The fragmentation pattern of a molecule in a mass spectrometer provides crucial structural information. In EI-MS, the high-energy ionization of the derivatized this compound would lead to predictable bond cleavages. Key fragmentation pathways for α-keto acids often include the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group and the loss of carbon monoxide (CO, 28 Da). docbrown.infolibretexts.org Alpha cleavage adjacent to the keto group and cleavage of the benzylic bond are also highly probable, leading to characteristic fragment ions that help to piece together the molecule's structure.

Table 4: Plausible Mass Fragments for this compound in MS Analysis

| Ionization | Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| ESI- | 195.03 ([M-H]⁻) | 151.04 | CO₂ (44 Da) |

| ESI- | 195.03 ([M-H]⁻) | 123.04 | CO₂ (44 Da) + CO (28 Da) |

| EI (TMS derivative) | - | [M-15]⁺ | •CH₃ from TMS group |

| EI (TMS derivative) | - | [M-117]⁺ | •COOTMS |

| EI (TMS derivative) | - | 73 | [Si(CH₃)₃]⁺ |

Application of Isotopic Labeling Strategies for Metabolic Flux Studies

To understand the metabolic origin and fate of this compound, stable isotope labeling strategies are employed. nih.gov These methods involve introducing a substrate enriched with a stable isotope, such as ¹³C or ²H, into a biological system (e.g., cell culture or whole organism). nih.govmdpi.com The metabolic pathways then incorporate this "heavy" label into downstream metabolites.

For instance, by administering ¹³C-labeled tyrosine or phenylalanine, researchers can trace the path of the carbon atoms through the metabolic network. If this compound is a downstream metabolite, it will become enriched with ¹³C. The pattern and extent of this isotopic enrichment can be precisely measured using MS or NMR. nih.govnih.gov

This approach, known as metabolic flux analysis (MFA), allows for the quantitative description of reaction rates within a metabolic network. rsc.org By tracking the incorporation of the isotopic label over time, researchers can determine the rates of production and consumption of the compound, providing critical insights into its biochemical role and the regulation of its associated pathways. nih.govnih.gov

Table 5: Outline of a Hypothetical Isotopic Labeling Experiment

| Experimental Step | Description |

|---|---|

| Tracer Selection | Administer U-¹³C₉-Phenylalanine to a cell culture model. |

| Incubation | Collect samples (e.g., cell lysates, supernatant) at multiple time points. |

| Sample Preparation | Extract metabolites from collected samples. |

| Analysis | Analyze extracts using LC-HRMS to measure the mass isotopologue distribution of this compound (i.e., the relative abundance of M+0, M+1, ... M+9). |

| Data Interpretation | Model the labeling data to calculate the relative or absolute flux through the metabolic pathways responsible for the synthesis of the target compound. |

Biological Significance and Role in Research Paradigms

Exploratory Studies on Association with Neurobiological Processes (e.g., in Schizophrenia Research Contexts)

Recent research has brought to light the potential association of metabolites derived from gut microbiota with neurobiological processes, particularly in the context of schizophrenia. While direct studies on 3-(3-Hydroxyphenyl)-2-oxopropanoic acid are limited, compelling evidence has emerged from investigations into a closely related compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA). HPHPA has been identified in significantly higher concentrations in the urine of individuals with schizophrenia, especially during acute psychotic episodes. wikipedia.orgnih.gov

The metabolic link between these two compounds is of significant interest. It is proposed that this compound, a keto acid, can be microbially reduced to HPHPA. This conversion is thought to be carried out by certain species of anaerobic bacteria belonging to the Clostridium genus, which are inhabitants of the gastrointestinal tract. nih.govmosaicdx.com The accumulation of HPHPA is considered an abnormal metabolic byproduct of phenylalanine metabolism by these gut bacteria. wikipedia.org

The neurobiological significance of elevated HPHPA levels is hypothesized to stem from its structural similarity to catecholamine neurotransmitters. This resemblance may allow it to interfere with normal catecholamine signaling pathways in the brain, potentially contributing to the neuropsychiatric symptoms observed in conditions like schizophrenia. researchgate.net The connection between gut dysbiosis, the production of these aromatic metabolites, and neurological health is an active area of exploratory research.

Table 1: Urinary Levels of HPHPA in a Patient with Acute Schizophrenia

| Condition | Urinary HPHPA Level (mmol/mol creatinine) | Fold Increase vs. Median Normal Adult |

| Acute Psychotic Episode | 7500 | 300 |

| Post-Vancomycin Treatment | Marked Decrease | - |

Data sourced from a case study on a patient with acute schizophrenia. wikipedia.org

Functional Investigations in Cellular and Subcellular Research Systems

The direct functional investigation of this compound in cellular and subcellular research systems is currently limited in the scientific literature. However, studies on structurally similar compounds provide some insights into its potential biological activities.

For instance, the related metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA), which differs by the absence of the 2-oxo group, has been shown to inhibit the adhesion of monocytes to endothelial cells. This effect is mediated by the suppression of E-selectin expression through the inhibition of the NF-κB pathway, suggesting a potential anti-inflammatory role. nih.gov

Research on the 'para' isomer, 4-hydroxyphenylpyruvic acid, has demonstrated its ability to promote the proliferation of lung cancer cells by influencing the pentose (B10789219) phosphate (B84403) pathway. nih.gov While these findings are not directly transferable to the 'meta' isomer, they highlight the potential for hydroxyphenylpyruvic acids to interact with fundamental cellular metabolic pathways. Future in vitro studies using relevant cell lines, such as neuronal cells or intestinal epithelial cells, are needed to elucidate the specific cellular and subcellular functions of this compound.

Research on Interactions with Enzymes and Other Biomolecules

The enzymatic interactions of this compound are a key area for understanding its metabolic fate and biological activity. The primary enzyme family of interest is the hydroxyphenylpyruvate reductases (HPPRs). These enzymes catalyze the NAD(P)H-dependent reduction of hydroxyphenylpyruvic acids to their corresponding hydroxyphenyllactic acids. wikipedia.orgnih.gov

While much of the research on HPPRs has focused on the 4-hydroxy isomer (p-hydroxyphenylpyruvic acid), studies have shown that these enzymes can exhibit broad substrate specificity. For example, HPPR from Coleus blumei has been shown to accept other substrates, including 3,4-dihydroxyphenylpyruvic acid. nih.gov An HPPR from Actaea racemosa also demonstrated activity with a range of substrates, including phenylpyruvic acid and 3,4-dihydroxyphenylpyruvic acid. nih.gov This suggests that this compound is a plausible substrate for similar reductase enzymes, potentially those present in gut microbiota, leading to the formation of HPHPA.

Another relevant enzyme is L-phenylalanine dehydrogenase, which can catalyze the reductive amination of phenylpyruvic acids. Research has demonstrated the conversion of p-hydroxyphenylpyruvic acid using this enzyme. bibliotekanauki.pl The susceptibility of the keto-acid moiety of this compound to enzymatic modification is a critical aspect of its biological role and warrants further investigation to identify the specific enzymes and biomolecules with which it interacts in human metabolism and in the gut microbiome.

Table 2: Substrate Specificity of Hydroxyphenylpyruvate Reductase (HPPR) from Actaea racemosa

| Substrate | Relative Activity (%) |

| β-hydroxypyruvic acid | 100 |

| 4-hydroxyphenylpyruvic acid | 80 |

| pyruvic acid | 60 |

| phenylpyruvic acid | 45 |

| 3,4-dihydroxyphenylpyruvic acid | 30 |

Data adapted from a study on the biochemical characterization of ArH(P)PR. nih.gov Note: Data for this compound was not available in this study.

Synthetic Strategies for Research Applications

Chemical Synthesis Methodologies for Unlabeled 3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

The preparation of unlabeled this compound can be effectively achieved through the Erlenmeyer-Plöchl synthesis. This classical method involves the condensation of an aromatic aldehyde with an N-acylglycine, followed by the hydrolysis of the resulting azlactone intermediate.

A common approach commences with the protection of the hydroxyl group of 3-hydroxybenzaldehyde, for instance, by converting it to a benzyl (B1604629) ether. This protected aldehyde then undergoes condensation with an N-acylglycine, such as N-acetylglycine, in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base, typically sodium acetate (B1210297). This reaction forms an azlactone intermediate, specifically 4-(3-benzyloxybenzylidene)-2-methyloxazol-5(4H)-one.

The subsequent step involves the hydrolysis of this azlactone. This is usually a two-step process. First, the ring is opened, for example, with sodium acetate in methanol (B129727), to yield a dehydroamino acid derivative. Finally, acid hydrolysis removes the N-acetyl group and cleaves the benzyl ether, affording the desired this compound. wikipedia.orgchemeurope.com

| Step | Starting Material(s) | Reagents | Intermediate/Product | Key Reaction Type |

|---|---|---|---|---|

| 1 (Optional) | 3-Hydroxybenzaldehyde | Benzyl chloride, Base (e.g., K₂CO₃) | 3-(Benzyloxy)benzaldehyde | Williamson ether synthesis |

| 2 | 3-(Benzyloxy)benzaldehyde, N-Acetylglycine | Acetic anhydride, Sodium acetate | 4-(3-Benzyloxybenzylidene)-2-methyloxazol-5(4H)-one | Erlenmeyer-Plöchl condensation |

| 3 | 4-(3-Benzyloxybenzylidene)-2-methyloxazol-5(4H)-one | 1. Sodium acetate/Methanol 2. Acid (e.g., HCl) | This compound | Hydrolysis |

Development and Application of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and reaction mechanisms. The synthesis of labeled this compound allows researchers to trace its metabolic fate and understand its role in biological systems.

While specific literature detailing the synthesis and application of isotopically labeled this compound is limited, the synthesis of a related labeled compound, ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), has been reported. nih.govresearchgate.net This suggests that similar strategies could be adapted for the target molecule.

A potential synthetic route for a ¹³C-labeled version of this compound could involve using a labeled precursor in the Erlenmeyer-Plöchl synthesis. For example, utilizing [1-¹³C]N-acetylglycine or [2-¹³C]N-acetylglycine would introduce a ¹³C label into the carboxylic acid or the α-keto carbon of the final product, respectively.

The application of such labeled compounds in mechanistic investigations is vast. For instance, they can be used in metabolic studies to track the conversion of this α-keto acid to other metabolites in vivo or in vitro. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the labeled atoms through various biochemical reactions, providing direct evidence for metabolic pathways. researchgate.net

The development of isotopically labeled analogs is crucial for quantitative metabolic analysis, allowing for the precise measurement of fluxes through metabolic pathways and enhancing the understanding of the biochemical roles of this compound.

| Isotopically Labeled Precursor | Resulting Labeled Product | Potential Application |

|---|---|---|

| [1-¹³C]N-Acetylglycine | 3-(3-Hydroxyphenyl)-2-oxo-[1-¹³C]propanoic acid | Tracing the fate of the carboxyl group in metabolic pathways. |

| [2-¹³C]N-Acetylglycine | 3-(3-Hydroxyphenyl)-[2-¹³C]-2-oxopropanoic acid | Investigating reactions involving the α-keto carbon. |

| ¹³C-labeled 3-Hydroxybenzaldehyde (ring-labeled) | 3-(3-Hydroxy-[¹³C₆]phenyl)-2-oxopropanoic acid | Studying the metabolism of the aromatic ring. |

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Metabolic Flux and Regulatory Mechanisms

A fundamental unanswered question is the precise metabolic origin and fate of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid within a biological system. While it is structurally a metabolite of tyrosine, the specific enzymatic pathways that synthesize and degrade it are yet to be identified. researchgate.net Future research must prioritize the mapping of its metabolic network.

Key research objectives should include:

Metabolic Flux Analysis: Utilizing techniques such as stable isotope tracing (e.g., ¹³C-labeling) to track the flow of carbon atoms from precursors like tyrosine to and from this compound. This would quantify its turnover rate and identify interconnected pathways.

Identification of Key Enzymes: The enzymes responsible for the synthesis and catabolism of this compound are unknown. As an aromatic alpha-keto acid, it may be a substrate for transaminases or dehydrogenases. nih.govresearchgate.netnih.gov Future studies should involve screening enzyme libraries and analyzing tissue homogenates to identify the specific catalysts involved.

Regulatory Control Points: Once key enzymes are identified, research is needed to understand how their activity is regulated. This includes studying transcriptional control, allosteric regulation, and feedback inhibition to determine how the concentration of this compound is managed by the cell.

Detailed Characterization of Enzyme-Specific Interactions and Kinetic Parameters

Beyond identifying the enzymes that metabolize this compound, a detailed quantitative understanding of these interactions is essential. The affinity and efficiency of enzymatic reactions involving this compound are completely uncharacterized. Such data is critical for building accurate metabolic models and understanding its biochemical influence.

Future research should focus on:

Enzyme Isolation and Purification: Isolating the specific enzymes that bind to or modify the compound.

Kinetic Assays: Performing steady-state kinetic analyses to determine fundamental enzymatic parameters. This would establish the enzyme's affinity for the substrate and its maximum catalytic rate. teachmephysiology.com

Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of key enzymes bound to the compound. This would provide insight into the specific molecular interactions that govern substrate recognition and catalysis.

| Experimental Approach | Parameters to Measure | Significance of Findings |

|---|---|---|

| Steady-State Enzyme Kinetics | Michaelis Constant (K_m), Maximum Velocity (V_max), Catalytic Constant (k_cat) | Determines substrate affinity, maximum reaction rate, and catalytic efficiency of the enzyme. teachmephysiology.com |

| Inhibition Assays | Inhibition Constant (K_i), Mechanism of Inhibition (e.g., competitive, non-competitive) | Identifies if the compound or its metabolites regulate other enzymatic pathways through inhibition. |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_d), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the enzyme-substrate interaction, independent of catalytic activity. |

Development of Novel Analytical Methodologies for Enhanced Sensitivity

A significant barrier to studying this compound is the lack of validated and highly sensitive analytical methods for its detection and quantification in complex biological samples. While general methods for analyzing phenolic compounds exist, techniques optimized for this specific molecule are needed. nih.govresearchgate.net

Future developments should aim to:

Enhance Chromatographic Separation: High-performance liquid chromatography (HPLC) is a common technique for phenolic compound analysis. nih.gov Research should focus on optimizing separation using modern column technologies (e.g., core-shell columns) and refining mobile phase compositions to achieve baseline resolution from structurally similar isomers and metabolites. akjournals.com

Increase Detection Sensitivity: Standard UV detection may lack the sensitivity needed for low-abundance metabolites. Future methods could incorporate fluorescence detection (either native or through derivatization) or mass spectrometry (MS). akjournals.com LC-MS/MS, in particular, offers superior sensitivity and specificity for identifying and quantifying target molecules in complex matrices like plasma or cerebrospinal fluid. nih.gov

Improve Sample Preparation: The recovery of the compound from biological samples is a critical step. Novel microextraction techniques could be explored to improve extraction efficiency and minimize sample volume, which is crucial for precious clinical samples. mdpi.com

| Technique | Principle | Area for Future Development/Enhancement |

|---|---|---|

| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance. nih.gov | Optimization of column and mobile phase for specificity; limited sensitivity. |

| HPLC with Fluorescence Detection (FLD) | Detection of native fluorescence or via fluorescent tags. | Development of derivatization protocols to enhance quantum yield and sensitivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives, detection by mass. | Requires derivatization to increase volatility; optimization of derivatization is needed. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with highly specific mass-based detection. nih.gov | Development of validated methods for different biological matrices; synthesis of internal standards. |

Mechanistic Studies of Biological Activities in Defined in vitro and in vivo Research Models

The ultimate goal is to understand the physiological or pathological function of this compound. As a tyrosine metabolite, it could have roles in processes where tyrosine metabolism is significant, such as neurological function, immune response, or cardiovascular health. creative-proteomics.com However, its biological activities are entirely unexplored. A systematic investigation using established research models is required.

A proposed research strategy would involve:

In Vitro Screening: Initial studies should use a panel of cell-based assays to screen for a wide range of biological activities. For example, neuronal cell lines could be used to test for neuroprotective or neurotoxic effects, while immune cells like macrophages could be used to assess anti-inflammatory potential.

Mechanism of Action Studies: If an activity is identified in vitro, subsequent experiments should focus on elucidating the underlying molecular mechanism. This could involve transcriptomic and proteomic analyses to identify pathways modulated by the compound.

In Vivo Validation: Promising in vitro findings must be validated in animal models. For instance, if the compound shows anti-inflammatory properties in cultured cells, its efficacy should be tested in a rodent model of inflammation. These studies are essential to understand its systemic effects, bioavailability, and potential therapeutic relevance.

| Research Model | Biological Question to Address | Potential Endpoints to Measure |

|---|---|---|

| In Vitro: Neuronal Cell Cultures | Does the compound affect neuronal viability, oxidative stress, or neurotransmitter pathways? | Cell viability assays (MTT), reactive oxygen species (ROS) levels, neurotransmitter release. |

| In Vitro: Endothelial Cell Cultures | Does the compound influence vascular inflammation or nitric oxide production? | Expression of adhesion molecules (e.g., VCAM-1), nitric oxide synthase (NOS) activity. |

| In Vivo: Rodent Model of Metabolic Syndrome | Does systemic administration of the compound affect glucose tolerance, lipid profiles, or liver health? | Blood glucose, serum lipids, liver histology, gene expression analysis. |

| In Vivo: Rodent Model of Neurodegeneration | Can the compound cross the blood-brain barrier and exert protective effects? | Behavioral tests, immunohistochemistry for neuronal markers, measurement of inflammatory cytokines in the brain. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Hydroxyphenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves enzymatic pathways or chemical modifications of polyphenol precursors. For example, gut microbiota metabolize polyphenols like dihydrocaffeic acid to produce this compound via decarboxylation and hydroxylation reactions . Reaction conditions such as pH (e.g., alkaline environments for enzymatic isomerization) and temperature (room temperature for stability) critically affect yield. BacB-catalyzed isomerization of intermediates like H₂HPP₄ to H₂HPP₅ in Bacillus demonstrates the importance of enzymatic specificity .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred for its sensitivity and specificity. For instance, aqueous solutions of the compound in PBS (pH 7.2) at ~1 mg/ml stability are analyzed using reverse-phase columns with UV detection at 280 nm . Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices like serum or urine .

Q. What solvent systems are optimal for preparing stock solutions of this compound?

- Methodological Answer : The compound is soluble in organic solvents like ethanol (~2 mg/ml) and DMSO (~1 mg/ml). For biological assays, prepare stock solutions in DMSO, then dilute into aqueous buffers (e.g., PBS) to minimize organic solvent residues (<1% v/v). Direct dissolution in PBS is feasible but limited to short-term use (<24 hours due to degradation) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s inhibition of amyloid-β (Aβ42) aggregation, and how can this be experimentally validated?

- Methodological Answer : At 100 µM, the compound disrupts Aβ42 fibril formation via hydrophobic interactions and hydrogen bonding, as shown by Thioflavin T fluorescence assays and transmission electron microscopy (TEM). Controls should include scrambled peptide sequences and solvent-only groups. Molecular docking studies further predict binding to Aβ42’s central hydrophobic cluster .

Q. How does this compound modulate osteoclast activity, and what experimental models are appropriate for studying this?

- Methodological Answer : At 0.1 mg/ml, it reduces RANKL-induced osteoclast differentiation in RAW 264.7 cells by downregulating NFATc1 and c-Fos signaling. Use hydroxyapatite resorption assays with TRAP staining for quantification. Include tartrate-resistant acid phosphatase (TRAP) inhibitors as negative controls . In vivo models (e.g., ovariectomized rats) validate bone density improvements via micro-CT imaging .

Q. How do contradictory data on the compound’s bioavailability in neurological studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from variations in gut microbiota composition (e.g., Clostridium spp. metabolism) and analytical methods. To address this:

- Standardize fecal microbiota transplants in germ-free models to control microbial diversity.

- Use isotopically labeled compounds (e.g., ¹³C-tracers) in pharmacokinetic studies to track absorption and brain uptake .

- Compare LC-MS/MS data across labs using harmonized protocols .

Experimental Design Considerations

Q. What controls are essential when studying the compound’s antioxidant effects in cellular models?

- Methodological Answer :

- Positive controls : N-acetylcysteine (NAC) or Trolox for ROS scavenging.

- Negative controls : Cadmium-treated cells without the compound to baseline oxidative stress markers (e.g., malondialdehyde, SOD activity).

- Solvent controls : DMSO at matching concentrations to exclude solvent-induced artifacts .

Q. How can researchers differentiate between the compound’s direct effects and its microbial metabolites in vivo?

- Methodological Answer :

- Use antibiotic-treated or germ-free animal models to suppress microbial metabolism.

- Administer the compound via intraperitoneal injection (bypassing the gut) versus oral gavage to compare systemic vs. microbiota-dependent effects .

- Profile fecal and plasma metabolites using untargeted metabolomics .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.